Cas no 1549044-65-6 (4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde)

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a fluorinated indene derivative with a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. Its unique structure, combining a fluoro-substituted aromatic ring with a cyclic ketone and formyl group, enables selective modifications for pharmaceutical and agrochemical applications. The presence of the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules. This compound is particularly valuable in the development of heterocyclic frameworks and as a precursor for chiral synthesis. Its well-defined reactivity profile allows for efficient downstream functionalization, supporting research in medicinal chemistry and material science.
4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde structure
1549044-65-6 structure
Product Name:4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde
CAS No:1549044-65-6
MF:C10H7FO2
MW:178.159786462784
CID:5697419
PubChem ID:83067354
Update Time:2025-06-09

4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-FLUORO-1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBALDEHYDE
    • 1549044-65-6
    • AKOS021388471
    • EN300-1125500
    • 1H-Indene-2-carboxaldehyde, 4-fluoro-2,3-dihydro-1-oxo-
    • 4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde
    • Inchi: 1S/C10H7FO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2
    • InChI Key: CGYOPMIVZIDXLN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2C(C(C=O)CC=21)=O

Computed Properties

  • Exact Mass: 178.04300762g/mol
  • Monoisotopic Mass: 178.04300762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.416±0.06 g/cm3(Predicted)
  • Boiling Point: 307.2±42.0 °C(Predicted)
  • pka: 4.91±0.20(Predicted)

4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde Pricemore >>

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Additional information on 4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde

Recent Advances in the Study of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (CAS: 1549044-65-6)

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (CAS: 1549044-65-6) is a fluorinated indene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its synthetic utility, biological activity, and applications in medicinal chemistry, shedding light on its promising role in the design of novel therapeutic agents.

The compound's unique structure, featuring a fluoro-substituted indene core and an aldehyde functional group, makes it an attractive scaffold for the synthesis of diverse bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent kinase inhibitors, highlighting its potential in cancer therapy.

In addition to its synthetic applications, 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has been investigated for its direct biological effects. Preliminary in vitro studies suggest that it exhibits moderate anti-inflammatory activity by modulating NF-κB signaling, as reported in a recent Bioorganic & Medicinal Chemistry Letters article. These findings underscore its dual role as both a building block and a bioactive entity.

Recent advancements in analytical techniques, such as NMR spectroscopy and X-ray crystallography, have facilitated a deeper understanding of the compound's structural and electronic properties. These insights are critical for optimizing its derivatives for enhanced pharmacokinetic profiles. For example, a 2024 study utilized computational modeling to predict the binding affinity of its derivatives with target proteins, paving the way for rational drug design.

Despite these promising developments, challenges remain in scaling up its synthesis and ensuring its stability under physiological conditions. Future research directions may focus on improving synthetic routes and exploring its applications in targeted drug delivery systems. Overall, 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde represents a compelling case study in the intersection of synthetic chemistry and drug discovery, with potential implications for treating a range of diseases.

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